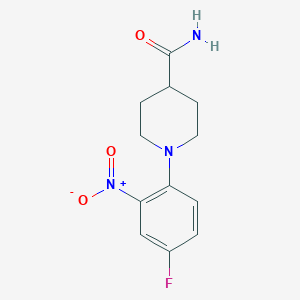

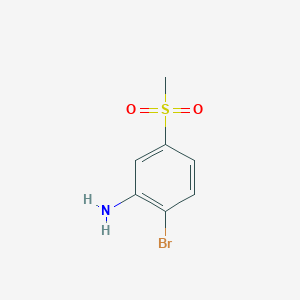

![molecular formula C15H10N2O3S B1328690 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031651-14-5](/img/structure/B1328690.png)

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid (3-BTPA) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the aromatic compound benzoic acid, with an additional isothiazole group attached to the benzene ring. 3-BTPA has been extensively studied for its biochemical and physiological effects, as well as its ability to be used in lab experiments.

Wissenschaftliche Forschungsanwendungen

Inhibition of Human Mast Cell Tryptase : Compounds related to 3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid have been identified as potent inhibitors of human mast cell tryptase, an enzyme involved in allergic reactions. One study found that certain derivatives of this compound exhibited time-dependent inhibition consistent with mechanism-based inhibition and showed high selectivity for tryptase over other enzymes (Combrink et al., 1998).

Synthesis and Anti-Inflammatory Activities : Another study explored the synthesis of 4-(1,2-benzisothiazol-3-yl) alkanoic and phenylalkanoic acids, finding that the introduction of an aryl moiety increased activity. Some of these compounds exhibited anti-inflammatory, analgesic, and antipyretic properties comparable to those of Ibuprofen (Bordi et al., 1992).

Chromatographic Studies : Research has been conducted on the separation of amino benzoic acids using ionic liquids as additives in high-performance liquid chromatography (HPLC). This study contributes to the understanding of the effects of various ionic liquids on the retention factor of amino benzoic acid isomers (Zheng et al., 2007).

Curtius Rearrangement for New Compounds : A study explored the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via the Curtius rearrangement, a process that can be applied to generate a variety of derivatives for further research applications (Khouili et al., 2021).

Wirkmechanismus

- Caspases are intracellular proteases involved in apoptosis (programmed cell death). Caspase-3, in particular, acts as the “central executioner” of the apoptotic pathway .

- Dysregulation of apoptosis can contribute to various human diseases, including neurodegenerative disorders and cancer .

- This inhibition prevents the cleavage of specific peptide bonds, disrupting the apoptotic cascade and promoting cell survival .

- Downstream effects include DNA fragmentation, chromatin condensation, and cell shrinkage, ultimately leading to cell death .

- Cellular effects include protection against apoptosis in human cells, as demonstrated by annexin V-FITC/7-AAD assays .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as caspase-3, a crucial enzyme in the apoptosis pathway . The compound binds to the active site of caspase-3, inhibiting its activity and thereby preventing the execution of apoptosis . This interaction is vital for studying the regulation of cell death and developing potential therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and certain cancers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the activity of caspase-3, leading to reduced apoptosis in human Jurkat T cells . This inhibition affects cell signaling pathways involved in cell survival and proliferation, highlighting its potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of caspase-3, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cleavage of caspase-3 substrates, thereby blocking the apoptotic signaling cascade . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits caspase-3 activity without causing significant toxicity . At higher doses, toxic effects such as piloerection, dehydration, and reduced activity have been observed in animal studies . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with caspase-3 and other biomolecules involved in apoptosis . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for developing targeted therapeutic strategies .

Eigenschaften

IUPAC Name |

3-(1,2-benzothiazole-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(13-11-6-1-2-7-12(11)21-17-13)16-10-5-3-4-9(8-10)15(19)20/h1-8H,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQFOQGHOALSAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

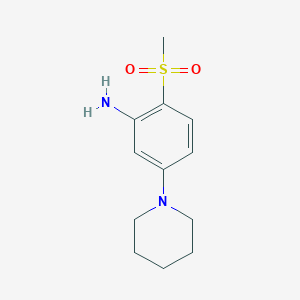

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

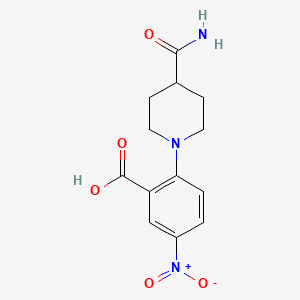

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

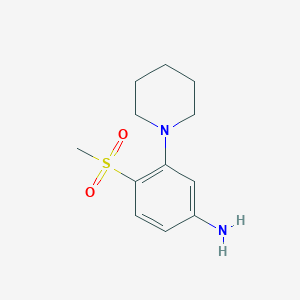

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)